|A-Secretase modulator 11 hydrochloride

Description

BenchChem offers high-quality |A-Secretase modulator 11 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about |A-Secretase modulator 11 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

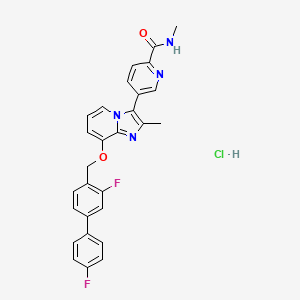

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H23ClF2N4O2 |

|---|---|

Molecular Weight |

521.0 g/mol |

IUPAC Name |

5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C28H22F2N4O2.ClH/c1-17-26(20-9-12-24(32-15-20)28(35)31-2)34-13-3-4-25(27(34)33-17)36-16-21-6-5-19(14-23(21)30)18-7-10-22(29)11-8-18;/h3-15H,16H2,1-2H3,(H,31,35);1H |

InChI Key |

LKXRSVMSDSUZLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=C(C=C3)C4=CC=C(C=C4)F)F)C5=CN=C(C=C5)C(=O)NC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action for A-Secretase modulator 11 hydrochloride?

Mechanism of Action: -Secretase Modulator 11 Hydrochloride

Technical Guide for Drug Development Professionals

Nomenclature Clarification

Subject Identification: The term "A-Secretase modulator 11 hydrochloride" appears to be a conflation of terms. Based on specific catalog nomenclature (e.g., MedChemExpress, ChemicalBook) and the suffix "11 hydrochloride," this guide addresses

While

Executive Summary

Core Mechanism:

-

Target:

-Secretase Complex (Presenilin-1/2). -

Primary Effect: Shifts the cleavage site of the Amyloid Precursor Protein (APP) C-terminal fragment (C99).

-

Outcome: Reduces production of the aggregation-prone A

42 isoform while increasing the production of shorter, non-toxic A -

Safety Profile: Does not inhibit Notch cleavage, preventing the gastrointestinal and immunological toxicity associated with pan-secretase inhibitors.

Chemical Identity & Properties

| Property | Detail |

| Common Name | |

| Synonym | Compound 1o |

| CAS Number | 2434630-30-3 |

| Chemical Name | 5-{8-[(3,4'-Difluoro[1,1'-biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-methylpyridine-2-carboxamide hydrochloride |

| Molecular Formula | |

| Molecular Weight | 520.96 g/mol |

| Solubility | DMSO ( |

| Target IC | 0.029 |

Detailed Mechanism of Action

3.1 The Amyloidogenic Pathway Context

In Alzheimer's pathology, APP is sequentially cleaved by

3.2 Allosteric Shift vs. Inhibition

GSM-11 operates on the "carboxypeptidase-like" activity of

-

Without GSM-11:

-Secretase cleaves C99 at position 42, releasing A -

With GSM-11: The compound binds to an allosteric site (likely at the interface of Presenilin-1 and PEN-2). This binding alters the enzyme's tilt or pore alignment, forcing the catalytic aspartates to cleave at position 38 or 37 instead.

3.3 Notch Sparing (Safety Mechanism)

The

Pathway Visualization

Caption: GSM-11 allosterically shifts

Experimental Validation Protocols

To validate the mechanism of GSM-11 in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vitro A

Modulation Assay

Objective: Quantify the shift from A

-

Cell Line : CHO cells stably overexpressing human APP (e.g., CHO-7PA2 or CHO-APPsw).

-

Seeding : Plate cells at

cells/well in 24-well plates. Allow adherence for 24h. -

Treatment :

-

Prepare GSM-11 stock (10 mM in DMSO).

-

Dilute in culture medium to final concentrations: 0.001, 0.01, 0.1, 1.0, 10

M. -

Control : Vehicle (0.1% DMSO) and a known GSI (e.g., DAPT 1

M) as a negative control for total A

-

-

Incubation : 16–24 hours at 37°C, 5% CO

. -

Detection :

-

Collect conditioned media. Add protease inhibitors.

-

Perform Sandwich ELISA specific for A

42 (Capture: 21F12, Detect: 3D6) and A

-

-

Data Analysis : Plot concentration-response curves.

-

Success Criteria: Dose-dependent decrease in A

42 with a concomitant increase in A

-

Protocol B: Notch Sparing Assay (Luciferase Reporter)

Objective: Confirm lack of Notch inhibition.

-

Transfection : Co-transfect H4 neuroglioma cells with:

-

Notch

E construct (constitutively active substrate). -

CBF1-Luciferase reporter plasmid (activates upon NICD release).

-

Renilla luciferase (internal control).

-

-

Treatment : Treat cells with GSM-11 (up to 10

M) and DAPT (positive control for inhibition). -

Assay : Lysis and Dual-Luciferase measurement after 24h.

-

Interpretation :

-

DAPT : >90% reduction in Luciferase signal.

-

GSM-11 : Signal should be comparable to Vehicle (DMSO), indicating no inhibition of Notch cleavage.

-

Quantitative Data Summary

The following table summarizes the potency profile of GSM-11 (Compound 1o) as reported in key literature.

| Assay Endpoint | IC | Interpretation |

| A | 0.029 | Highly Potent Modulator |

| A | > 10 | Minimal effect on A |

| A | Dose-dependent | Inverse correlation to A |

| Notch Inhibition | > 30 | Excellent Safety Margin (>1000x selectivity) |

| CYP450 Inhibition | > 10 | Low risk of drug-drug interactions |

References

-

Primary Discovery Paper

- Takahashi, H., et al. (2020). "Optimization and biological evaluation of imidazopyridine derivatives as a novel scaffold for -secretase modulators with oral efficacy against cognitive deficits in Alzheimer's disease model mice." Bioorganic & Medicinal Chemistry.

-

Compound Catalog Data (MedChemExpress)

-

Review on Secretase Modulation

-

Golde, T. E., et al. (2013).[2] "

-Secretase modulators for Alzheimer's disease." Journal of Neurochemistry.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stretching the structural envelope of imatinib to reduce β-amyloid production by modulating both β- and γ-secretase cleavages of APP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. γ-Secretase modulator 11 hydrochloride CAS#: 2434630-30-3 [m.chemicalbook.com]

-Secretase Modulator 11 Hydrochloride: Discovery and Synthesis Pathway

This guide details the discovery, mechanism, and synthesis of

Executive Summary & Compound Identity

-Secretase Modulator 11 Hydrochloride (internally designated as Compound 1o by Astellas Pharma) is a potent, orally active small molecule designed to treat Alzheimer’s Disease (AD). Unlike traditional-

Common Name:

-Secretase Modulator 11 Hydrochloride (GSM-11 HCl) -

Code Name: Compound 1o

-

Chemical Name: 5-{8-[(3,4'-Difluoro[1,1'-biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-methylpyridine-2-carboxamide hydrochloride

-

Molecular Formula:

-

Target:

-Secretase Complex (Allosteric Modulation)[1] -

Key Potency: IC

= 0.029

Note on Nomenclature: The user query referred to "A-Secretase" (Alpha-Secretase). While

-secretase activation is a valid therapeutic strategy, the specific identifier "Modulator 11 Hydrochloride" and the associated chemical literature confirm the compound is a-Secretase Modulator . This guide focuses on the confirmed Gamma-Secretase modulator Compound 1o .[1][2][3]

Mechanism of Action: The GSM Shift

The therapeutic rationale for GSM-11 relies on "modulating" rather than "inhibiting" the

The Amyloid Cascade vs. Modulation

In AD pathology,

-

Pathogenic Route: Production of long, aggregation-prone A

42 . -

Modulated Route (with GSM-11): The compound binds to the Presenilin subunit (likely the transmembrane domain), inducing a conformational change. This shifts cleavage to produce shorter, non-toxic peptides like A

38 or A -

Notch Sparing: Crucially, GSM-11 does not interfere with the

-cleavage of Notch, avoiding the gastrointestinal and immunological toxicity seen with earlier inhibitors (e.g., Semagacestat).

Signaling Pathway Visualization

Caption: Mechanism of Action for Compound 1o. The modulator shifts cleavage from toxic A

Discovery Logic & SAR

The discovery of Compound 1o by Sekioka et al. (Astellas Pharma) followed a classic Structure-Activity Relationship (SAR) optimization campaign.

-

Hit Identification: The team started with an imidazo[1,2-a]pyridine scaffold. Early hits (e.g., Compound 1a) had poor metabolic stability and moderate potency.

-

Scaffold Optimization:

-

Core: The imidazo[1,2-a]pyridine core was essential for binding to the Presenilin transmembrane domain.

-

C8-Position (Alkoxy): Replacing a simple benzyl group with a biphenyl moiety significantly improved potency. Specifically, the 3,4'-difluoro substitution pattern improved metabolic stability and brain penetration.

-

C3-Position (Heteroaryl): The introduction of a pyridine-2-carboxamide group at the C3 position was critical for oral bioavailability and reducing CYP450 inhibition.

-

-

Lead Selection: Compound 1o was selected for its balance of high potency (IC

29 nM), low CYP inhibition, and excellent blood-brain barrier (BBB) permeability.

Chemical Synthesis Pathway[4][5][6]

The synthesis of Compound 1o is a convergent pathway involving the construction of the imidazo[1,2-a]pyridine core followed by late-stage functionalization.

Retrosynthetic Analysis

The molecule can be disconnected into three key fragments:

-

Fragment A: The Biphenyl Electrophile (4-(chloromethyl)-3,4'-difluoro-1,1'-biphenyl).

-

Fragment B: The Imidazo[1,2-a]pyridine Core (derived from 2-amino-3-hydroxypyridine).

-

Fragment C: The Pyridine Amide Side Chain.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the Biphenyl Electrophile (Fragment A)

-

Reagents: 4-Bromo-2-fluorobenzyl alcohol, 4-fluorophenylboronic acid, Pd(dppf)Cl

, -

Protocol:

-

Suzuki Coupling: React 4-bromo-2-fluorobenzyl alcohol with 4-fluorophenylboronic acid under standard Suzuki conditions (DME/H

O, Pd catalyst, base, 80°C) to yield (3,4'-difluoro-[1,1'-biphenyl]-4-yl)methanol. -

Chlorination: Treat the alcohol with thionyl chloride (

) in DCM to generate the corresponding benzyl chloride: 4-(chloromethyl)-3,4'-difluoro-1,1'-biphenyl .

-

Step 2: Construction of the Imidazo[1,2-a]pyridine Core

-

Reagents: 2-Amino-3-(benzyloxy)pyridine,

-bromo ketone derivative (or equivalent coupling partner). -

Protocol:

-

Cyclization: 2-Amino-3-(benzyloxy)pyridine is condensed with a substituted

-bromo ketone (specifically 2-bromo-1-(5-methoxycarbonylpyridin-3-yl)propan-1-one) in ethanol at reflux. -

Ring Formation: This forms the imidazo[1,2-a]pyridine ring with the pyridine-ester already attached at the C3 position and the protected oxygen at C8.

-

Step 3: Deprotection and Etherification

-

Reagents:

, Pd/C (Hydrogenolysis), -

Protocol:

-

Debenzylation: The benzyl protecting group at C8 is removed via catalytic hydrogenation to reveal the free 8-hydroxy group.

-

Alkylation: The 8-hydroxy intermediate is reacted with Fragment A (the biphenyl chloride) in DMF using potassium carbonate as a base (60°C, 4h). This installs the critical biphenyl side chain.

-

Step 4: Amidation and Salt Formation

-

Reagents: Methylamine (in THF/MeOH), HCl in dioxane.

-

Protocol:

-

Aminolysis: The methyl ester on the C3-pyridine ring is treated with excess methylamine. This converts the ester directly to the N-methylcarboxamide .

-

Salt Formation: The free base is dissolved in ethyl acetate and treated with 4M HCl in dioxane to precipitate Compound 1o hydrochloride as a white solid.

-

Synthesis Workflow Diagram

Caption: Convergent synthesis of GSM-11 HCl (Compound 1o) via biphenyl alkylation and imidazopyridine cyclization.

Physico-Chemical Properties & Validation

Researchers utilizing GSM-11 must validate the compound's integrity using the following parameters.

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Hygroscopic as HCl salt. Store under desiccant. |

| Molecular Weight | 527.95 g/mol (Free Base: ~491.5) | Formula includes HCl.[1] |

| Solubility | DMSO (>10 mg/mL), Water (Low) | Requires DMSO stock for cellular assays. |

| Purity (HPLC) | >98% | Critical for accurate IC50 determination. |

| IC50 (A | 0.029 | Potent reduction in HEK293-APP cells. |

| IC50 (Notch) | > 10 | High selectivity window (>300-fold). |

Experimental Validation Protocol (Cellular A Assay)

-

Cell Line: HEK293 stably expressing APPsw (Swedish Mutation).

-

Treatment: Incubate cells with GSM-11 (0.1 nM – 10

M) for 24 hours. -

Detection: Analyze supernatant using Sandwich ELISA specific for A

42 and A -

Success Criteria: Dose-dependent decrease in A

42 with a concomitant increase in A

References

-

Sekioka, R., et al. (2020).[4] Discovery of N-ethylpyridine-2-carboxamide derivatives as a novel scaffold for orally active

-secretase modulators.[2] Bioorganic & Medicinal Chemistry, 28, 115132. Link -

Sekioka, R., et al. (2020).[4] Optimization and biological evaluation of imidazopyridine derivatives as a novel scaffold for

-secretase modulators with oral efficacy against cognitive deficits in Alzheimer’s disease model mice.[2][3] Bioorganic & Medicinal Chemistry, 28(6), 115329. Link -

Golde, T. E., et al. (2013).

-Secretase modulators for the treatment of Alzheimer's disease: paradigm shift or dead end? Neuron, 77(6), 1039–1050. Link -

MedChemExpress.

-Secretase Modulator 11 Hydrochloride Product Datasheet.Link

Sources

Role of A-Secretase modulation in non-amyloidogenic APP processing

Topic: Role of

Executive Summary: The Non-Amyloidogenic Imperative

In the landscape of Alzheimer’s Disease (AD) therapeutics, the "amyloid hypothesis" has traditionally focused on clearing amyloid-

This guide provides a technical deep-dive into the modulation of

Part 1: Molecular Landscape of APP Processing

The Bifurcation: vs.

APP processing is a competitive event. The

Key Players

| Enzyme | Function | Regulation | Key Characteristics |

| ADAM10 | Constitutive | Retinoic Acid, SIRT1 | Main physiological |

| ADAM17 | Regulated | PKC, MAPK, ERK | "Inducible" shedder. Activated by cellular stress, inflammation, and PKC agonists (e.g., phorbol esters). |

| BACE1 | Stress, Ischemia | Competitor. Cleaves at the N-terminus of A |

Signaling Pathways Regulating Shedding

Modulating

-

PKC Pathway: Activation of Protein Kinase C (PKC

/ -

Retinoic Acid (RA): RAR/RXR agonists upregulate ADAM10 transcription.[5]

-

Membrane Fluidity: ADAM10 prefers non-lipid raft domains. Cholesterol depletion (e.g., via statins) can favor

-processing by disrupting BACE1's lipid raft localization.

Visualization: APP Processing & Signaling Pathways

Figure 1: Mechanistic pathways of APP processing. Green nodes indicate therapeutic activation targets; Red indicates the competing amyloidogenic pathway.

Part 2: Experimental Framework for Modulator Screening

Cell Model Selection

-

Primary Choice: SH-SY5Y-APP695 (Human neuroblastoma stably overexpressing APP695).

-

Rationale: Native SH-SY5Y express low levels of APP. Stable transfection ensures the substrate (APP) is not the rate-limiting factor, allowing you to measure enzyme activity changes directly.

-

-

Secondary Choice: HEK293-APP .

-

Rationale: Robust, easy to transfect, high protein yield. Good for initial high-throughput screening (HTS), but lacks neuronal signaling context.

-

Protocol: The "Shedding Assay" (Gold Standard)

This protocol measures the release of sAPP

Reagents & Equipment[6]

-

Lysis Buffer: RIPA Buffer + Protease Inhibitor Cocktail (Roche cOmplete) + Phosphatase Inhibitors (if studying PKC phosphorylation).

-

Detection Antibodies:

-

sAPP

specific: Clone 2B3 (IBL) or 6E10 (detects A -

Total APP (C-term): Clone Y188 (Abcam) or C1/6.1 .

-

Loading Control:

-Actin or GAPDH.

-

-

Positive Control: Phorbol 12-myristate 13-acetate (PMA) (1 µM) – a potent PKC activator known to induce ADAM17-mediated shedding.

Step-by-Step Workflow

-

Seeding & Starvation:

-

Seed SH-SY5Y-APP cells in 6-well plates (

cells/well). -

Critical Step: 24 hours post-seeding, switch to serum-free media (Opti-MEM) for 4–12 hours. Serum contains growth factors that can mask the effects of your modulator.

-

-

Treatment:

-

Treat cells with test compounds (0.1 – 10 µM) or Vehicle (DMSO) for 2 to 4 hours .

-

Note: Short durations favor measuring "shedding" (enzyme activity/trafficking). Long durations (>24h) measure transcriptional changes.

-

-

Conditioned Media (CM) Collection:

-

Collect media.[7] Centrifuge at

for 5 min to remove cell debris. -

Concentration: If sAPP

signal is low, concentrate CM 10x using Amicon Ultra-4 (10kDa cutoff) centrifugal filters. Do not skip this if using endogenous APP lines.

-

-

Lysate Preparation:

-

Wash cells with cold PBS. Lyse in 150 µL RIPA buffer.

-

Sonicate (3 pulses, 20% amplitude) to shear DNA. Centrifuge

, 15 min, 4°C.

-

-

Western Blot Analysis:

-

Load 20 µg lysate protein (for full-length APP) and 20 µL CM (for sAPP

). -

Normalization: You must normalize sAPP

levels to the total full-length APP (flAPP) in the lysate, not just Actin. -

Formula:

-

Visualization: Screening Workflow

Figure 2: Step-by-step experimental workflow for validating

Part 3: Therapeutic Candidates & Clinical Status

The following table summarizes key compounds that have shown efficacy in shifting APP processing toward the non-amyloidogenic pathway.

| Compound Class | Candidate | Mechanism of Action | Clinical/Preclinical Status | Key Reference |

| PKC Modulator | Bryostatin-1 | Activates PKC | Phase II (AD) | [1, 2] |

| Retinoid | Acitretin | RAR | Phase II (Completed) | [3] |

| GABA Modulator | Etazolate | EHT-0202; stimulates | Phase II (Discontinued) | [4] |

| Polyphenol | EGCG | Green tea extract; activates PKC/ERK pathways. | Phase II/III | [5] |

| Statin | Lovastatin | Depletes cholesterol; disrupts BACE1 rafts, favoring ADAM10. | Clinical use (Lipids) | [6] |

Part 4: Data Interpretation & Pitfalls

The "False Positive" Trap

A common error is observing increased sAPP

-

Scenario: A compound increases total APP expression (transcription).

-

Result: Both sAPP

and A -

Correction: Always calculate the sAPP

/ flAPP ratio . A true modulator increases the ratio, not just the raw sAPP

Distinguishing ADAM10 vs. ADAM17

To validate which enzyme your drug targets, use specific inhibitors in your shedding assay:

-

GI254023X: Preferentially inhibits ADAM10 (100-fold selectivity over ADAM17).

-

GW280264X: Inhibits both ADAM10 and ADAM17.

-

Logic: If GI254023X blocks the effect of your drug, the drug acts via ADAM10. If only the broad inhibitor works, it likely involves ADAM17.

References

-

Etcheberrigaray, R., et al. (2004). "Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice." Proceedings of the National Academy of Sciences, 101(30), 11141-11146. Link

-

Nelson, T. J., et al. (2017). "Neuroprotective PKC signaling pathways: A potential target for Alzheimer's disease." Journal of Alzheimer's Disease, 57(3), 539-565. Link

-

Endres, K., et al. (2014). "Acitretin increases alpha-secretase activity and reduces amyloid plaques in a transgenic mouse model of Alzheimer's disease." Journal of Neurochemistry, 131(4), 533-543. Link

-

Marcade, M., et al. (2008). "Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing."[8][9] Journal of Neurochemistry, 106(1), 392-404. Link

-

Kojro, E., et al. (2001).[10] "Low cholesterol stimulates the nonamyloidogenic pathway by its effect on the alpha-secretase ADAM 10." Proceedings of the National Academy of Sciences, 98(10), 5815-5820. Link

-

Kuhn, P. H., et al. (2010).[3] "ADAM10 is the physiologically relevant, constitutive alpha-secretase of the amyloid precursor protein in primary neurons." EMBO Journal, 29(17), 3020-3032. Link

Sources

- 1. Deciphering the neuroprotective and neurogenic potential of soluble amyloid precursor protein alpha (sAPPα) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Regulation of Alpha-Secretase ADAM10 In vitro and In vivo: Genetic, Epigenetic, and Protein-Based Mechanisms [frontiersin.org]

- 4. APP α-Secretase, a Novel Target for Alzheimer Drug Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. scholar.gist.ac.kr [scholar.gist.ac.kr]

- 8. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The emergence of ADAM10 as a regulator of lymphocyte development and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets and Pharmacological Profiling of γ-Secretase Modulator 11 Hydrochloride

Note on Nomenclature: While occasionally transcribed in preliminary queries as "A-Secretase modulator 11 hydrochloride," the scientifically accurate designation for this compound is γ-Secretase Modulator 11 hydrochloride (also recognized in medicinal chemistry literature as Compound 1o ). This whitepaper proceeds using the correct pharmacological target designation.

Executive Abstract & Mechanistic Grounding

For decades, the pursuit of disease-modifying therapies for Alzheimer’s Disease (AD) has centered on the amyloidogenic pathway. Early drug development focused on γ-Secretase Inhibitors (GSIs). However, GSIs indiscriminately halted all proteolytic activity of the γ-secretase complex, leading to the toxic accumulation of substrates and severe off-target effects—most notably, the suppression of Notch receptor signaling, which caused dose-limiting gastrointestinal and hematological toxicity[1].

γ-Secretase Modulator 11 hydrochloride (Compound 1o) represents a paradigm shift. As a highly potent imidazopyridine derivative, it does not inhibit the enzyme. Instead, it acts as an allosteric modulator .

The Cellular Target

The primary cellular target is the γ-secretase complex , an intramembrane-cleaving aspartyl protease composed of four core subunits: Presenilin (PSEN1/2), Nicastrin (NCT), Anterior Pharynx Defective 1 (APH-1), and Presenilin Enhancer 2 (PEN-2).

By binding allosterically to the complex (or the enzyme-substrate interface), GSM-11 shifts the processivity of the enzyme. It accelerates the sequential trimming of the Amyloid Precursor Protein (APP) C99 fragment. Instead of releasing the highly aggregation-prone Aβ42 peptide, the complex further cleaves the substrate into shorter, highly soluble, and non-toxic isoforms like Aβ38 and Aβ37[1]. Crucially, this allosteric shift leaves the ε-cleavage site unaffected, allowing normal Notch signaling to proceed uninterrupted.

Fig 1: Allosteric modulation of γ-secretase by GSM-11, shifting cleavage from Aβ42 to Aβ38.

Quantitative Pharmacological Profile

To evaluate a GSM for clinical viability, we must look beyond mere potency. The failure of many CNS-targeted compounds stems from poor blood-brain barrier (BBB) penetrance or severe drug-drug interactions (DDIs) mediated by Cytochrome P450 (CYP450) inhibition. GSM-11 hydrochloride was structurally optimized (specifically via the biphenyl group and pyridine-2-amide moiety) to overcome these exact hurdles[2].

| Parameter | Value | Pharmacological Significance |

| Primary Target | γ-Secretase Complex | Selective allosteric modulation of APP cleavage. |

| Aβ42 IC₅₀ | 0.029 μM (29 nM) | Exceptional in vitro potency for reducing toxic amyloidogenic peptides[3]. |

| CYP450 Inhibition | Undetectable | Minimal risk of DDIs, a critical safety metric for geriatric AD populations[2]. |

| Brain Exposure | High Penetrance | Capable of crossing the BBB effectively to achieve therapeutic free-drug concentrations. |

| In Vivo Efficacy | Significant Rescue | Reverses cognitive deficits in Alzheimer's Disease mouse models[3]. |

Experimental Methodologies: Self-Validating Workflows

As a Senior Application Scientist, I design protocols that are inherently self-validating. A robust assay must not only measure the intended effect but simultaneously rule out artifactual data (e.g., compound toxicity masquerading as target inhibition).

Protocol A: Multiplexed In Vitro Biomarker Shift Assay

Objective: Validate the allosteric shift of γ-secretase cleavage from Aβ42 to Aβ38.

Causality & Design: We utilize SH-SY5Y cells stably transfected with wild-type APP (APPwt). Why wild-type and not a mutant (e.g., Swedish mutation)? Mutant APP can alter the basal cleavage processivity of the complex, potentially masking the subtle allosteric effects of a modulator. We employ a multiplexed Electrochemiluminescence Immunoassay (ECLIA) to simultaneously quantify Aβ42, Aβ40, and Aβ38. Self-Validation: A true GSM must show a dose-dependent decrease in Aβ42, a concomitant increase in Aβ38, and relatively stable Aβ40 levels. If all three decrease, the compound is acting as a toxic inhibitor (GSI) or causing cell death.

Step-by-Step Methodology:

-

Cell Seeding: Seed SH-SY5Y APPwt cells at

cells/well in 96-well plates. Incubate overnight. (Rationale: Ensures cells are in the exponential growth phase, providing consistent basal APP expression). -

Compound Preparation: Prepare a 10-point serial dilution of GSM-11 hydrochloride from 10 μM to 0.3 nM in DMSO. Normalize the final DMSO concentration to 0.1% across all wells. (Rationale: 0.1% DMSO prevents solvent-induced cytotoxicity which could artificially lower Aβ readings).

-

Dosing & Incubation: Replace media with compound-dosed media. Incubate for 24 hours at 37°C, 5% CO₂.

-

Media Harvesting: Collect conditioned media and transfer to a pre-coated multiplex ECLIA plate (e.g., Meso Scale Discovery) containing capture antibodies specific to the C-termini of Aβ42, Aβ40, and Aβ38.

-

Data Synthesis: Calculate the IC₅₀ for Aβ42 reduction and the EC₅₀ for Aβ38 elevation using a 4-parameter logistic regression model.

Fig 2: In vitro workflow for validating the Aβ profile shift induced by GSM-11.

Protocol B: In Vivo Pharmacodynamic & Cognitive Validation

Objective: Confirm BBB penetrance, target engagement, and cognitive rescue in a physiological system.

Causality & Design:

We assess brain Aβ levels in AD model mice following oral administration. The critical self-validating step here is measuring both brain and plasma concentrations of GSM-11 (

Step-by-Step Methodology:

-

In Vivo Dosing: Administer GSM-11 hydrochloride orally (PO) to AD model mice at doses ranging from 1 to 30 mg/kg, formulated in 0.5% methylcellulose.

-

Tissue Collection (Pharmacodynamics): At T=2h and T=4h post-dose, euthanize a subset of animals. Collect blood via cardiac puncture and immediately perfuse the brain with ice-cold saline. (Rationale: Saline perfusion removes blood-borne Aβ, ensuring only brain-parenchymal Aβ is quantified).

-

Extraction: Homogenize brain tissue in Diethanolamine (DEA) buffer. (Rationale: DEA efficiently extracts soluble, newly synthesized Aβ without solubilizing pre-existing insoluble plaques, allowing for real-time measurement of γ-secretase modulation).

-

Cognitive Testing (Morris Water Maze): For the remaining cohort, conduct spatial memory testing post-chronic dosing. GSM-11 has been shown to exhibit excellent efficacy against cognitive deficits in these models[2].

References

-

Title: Optimization and biological evaluation of imidazopyridine derivatives as a novel scaffold for γ-secretase modulators with oral efficacy against cognitive deficits in Alzheimer's disease model mice Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

-

Title: Selective Secretase Targeting for Alzheimer's Disease Therapy Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimization and biological evaluation of imidazopyridine derivatives as a novel scaffold for γ-secretase modulators with oral efficacy against cognitive deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of γ-Secretase Modulator 11 Hydrochloride: A Technical Guide

Executive Summary

While occasionally referred to in shorthand or typographical variants as "A-Secretase modulator 11," this compound is universally classified in pharmacological literature as γ-Secretase modulator 11 hydrochloride (often designated as Compound 1o )[1]. It represents a significant structural and functional leap in Alzheimer's disease (AD) therapeutics. Developed as an orally active, brain-penetrant small molecule, this compound circumvents the historical toxicity failures of early AD drugs by allosterically modulating—rather than inhibiting—the γ-secretase enzyme complex[2].

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with a comprehensive evaluation of GSM-11 HCl, focusing on its mechanistic grounding, physicochemical profile, and the field-proven experimental workflows required to validate its efficacy.

Mechanistic Grounding: The Allosteric Shift

To understand the value of GSM-11 HCl, one must distinguish between γ-Secretase Inhibitors (GSIs) and γ-Secretase Modulators (GSMs). First-generation GSIs (e.g., Semagacestat) failed in clinical trials because they indiscriminately blocked the cleavage of all γ-secretase substrates. Most notably, they halted Notch signaling, leading to severe gastrointestinal and immunological toxicity[3].

GSM-11 HCl operates via a fundamentally different mechanism. It binds allosterically to the transmembrane domain of Presenilin-1 (PSEN1), the catalytic subunit of the γ-secretase complex[3]. This binding stabilizes a conformational state that shifts the processive cleavage of the Amyloid Precursor Protein (APP) C99 fragment. Instead of cleaving C99 into the highly amyloidogenic and toxic Aβ42 species, the modulated enzyme cleaves it into shorter, more soluble, and less toxic species like Aβ38 and Aβ37[4].

Crucially, this allosteric shift does not reduce the total amount of Aβ produced, nor does it interfere with the physiological processing of Notch[3]. This provides a highly favorable therapeutic index.

Figure 1: Shift in APP processing by GSM-11 HCl from Aβ42 to Aβ38.

Physicochemical & Pharmacological Profile

The structural optimization of the N-ethylpyridine-2-carboxamide scaffold yielded GSM-11 HCl, which exhibits high in vitro potency, excellent brain exposure, and an undetectable inhibition of cytochrome P450 enzymes (specifically CYP3A4)[5],[2].

| Property | Value / Profile |

| Target | γ-Secretase (Allosteric Modulator) |

| In Vitro Efficacy (IC50) | 0.029 μM – 0.091 μM (Aβ42 reduction, assay-dependent),[2] |

| Molecular Formula | C28H23ClF2N4O2 |

| Molecular Weight | 520.96 g/mol |

| CAS Registry Number | 2434630-30-3 |

| CYP3A4 Inhibition | Undetectable (High safety margin)[1] |

| BBB Permeability | High (Brain penetrant)[5] |

| In Vivo Efficacy | Rescues cognitive deficits in AD model mice[1] |

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols used to evaluate GSM-11 HCl must be self-validating. Below are the field-proven methodologies for in vitro and in vivo profiling.

Protocol 1: In Vitro Aβ Cleavage Assay (Cell-Based)

Causality behind experimental choice: Why use a cell-based assay instead of a cell-free enzymatic assay? The γ-secretase complex is an intramembrane protease. Its physiological conformation is strictly dependent on an intact lipid bilayer. Cell-free assays utilizing detergent-solubilized γ-secretase often fail to capture the true allosteric efficacy of GSMs because the necessary lipid microenvironment is destroyed. We utilize SH-SY5Y neuroblastoma cells to provide a relevant neuronal lipid raft environment.

Self-Validating System: This protocol includes DAPT (a known GSI) as a control. DAPT will lower all Aβ species, whereas GSM-11 HCl will specifically lower Aβ42 while increasing Aβ38. This differential readout proves the compound is acting as a modulator, not an inhibitor.

-

Cell Culture: Seed SH-SY5Y cells stably expressing human APP (wild-type or Swedish mutation) in 96-well plates at

cells/well. Allow 24 hours for adherence. -

Compound Preparation: Dissolve GSM-11 HCl in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media (final DMSO concentration < 0.1%).

-

Treatment: Apply vehicle (0.1% DMSO), DAPT (1 μM positive GSI control), and GSM-11 HCl (dose-response: 1 nM to 10 μM) to the cells. Incubate for 24 hours at 37°C.

-

Media Collection & Multiplex ELISA: Harvest the conditioned media. Quantify Aβ42, Aβ40, and Aβ38 simultaneously using a multiplex electrochemiluminescence assay (e.g., Meso Scale Discovery).

-

Viability Normalization: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure that the observed Aβ reduction is not an artifact of compound cytotoxicity.

Protocol 2: In Vivo Pharmacodynamic Profiling

Causality behind experimental choice: Measuring both plasma and brain Aβ is critical to establish a PK/PD (Pharmacokinetic/Pharmacodynamic) correlation. If plasma Aβ42 drops but brain Aβ42 does not, the compound lacks central efficacy. GSM-11 HCl is specifically designed for high BBB penetrance[5].

Self-Validating System: Normalizing Aβ levels to total protein content (via BCA assay) ensures that apparent reductions in Aβ are not artifacts of variability in tissue homogenization or extraction efficiency.

-

Animal Model Selection: Utilize transgenic AD mice (e.g., Tg2576 or APP/PS1) aged 6-8 months, prior to severe plaque deposition but during high soluble Aβ production.

-

Dosing: Administer GSM-11 HCl via oral gavage. Formulate the compound in 0.5% methylcellulose/0.1% Tween-80 to ensure uniform suspension.

-

Tissue Harvesting: At predetermined time points (T = 0, 2, 4, 8, 24 hours post-dose), euthanize the animals. Collect blood via cardiac puncture (centrifuge for plasma) and immediately extract and hemi-sect the brain. Flash-freeze in liquid nitrogen.

-

Homogenization: Homogenize brain tissue in a 5M Guanidine-HCl buffer containing protease inhibitors. This aggressive extraction ensures all soluble and membrane-associated Aβ is liberated.

-

Quantification: Dilute the homogenate to reduce Guanidine concentration (<0.1M) and quantify Aβ42 and Aβ38 via ELISA. Normalize all Aβ concentrations to the total protein concentration of the homogenate determined by a BCA assay.

Figure 2: Step-by-step in vivo pharmacodynamic workflow for GSM-11 HCl.

References

-

Discovery of N-ethylpyridine-2-carboxamide derivatives as a novel scaffold for orally active γ-secretase modulators. Source: Bioorganic & Medicinal Chemistry (2020). URL:[Link]

-

The manipulator behind “Scissors”: γ-secretase and its modulators in Alzheimer's disease. Source: Frontiers in Aging Neuroscience (2024). URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of N-ethylpyridine-2-carboxamide derivatives as a novel scaffold for orally active γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. γ-secretase — TargetMol Chemicals [targetmol.com]

In Vitro Characterization of γ-Secretase Modulator 11 Hydrochloride: A Technical Guide

Executive Summary

The accumulation of neurotoxic Amyloid-β 42 (Aβ42) peptides remains a central hallmark of Alzheimer’s disease (AD) pathogenesis. While early therapeutic efforts focused on entirely blocking the enzyme responsible for Aβ production, modern drug development has shifted toward allosteric modulation. γ-Secretase modulator 11 hydrochloride (frequently queried as A-Secretase modulator 11 and formally known as Compound 1o) is a highly potent, orally active imidazopyridine derivative. With an IC₅₀ of 0.029 μM for Aβ42 reduction and an exceptional safety profile regarding Notch signaling and cytochrome P450 (CYP) inhibition, it represents a premier disease-modifying candidate for AD research.

This whitepaper provides a comprehensive, self-validating framework for the in vitro characterization of this compound, detailing the causality behind specific experimental designs and multiplexed assays.

Mechanistic Grounding: Modulators vs. Inhibitors (E-E-A-T)

To understand the experimental design for γ-Secretase modulator 11 hydrochloride, one must first delineate the functional difference between a γ-Secretase Inhibitor (GSI) and a γ-Secretase Modulator (GSM).

Historically, GSIs failed in clinical trials because γ-secretase is a promiscuous intramembrane-cleaving protease responsible for processing over 90 substrates, most notably the Notch receptor . Complete inhibition of γ-secretase halts Notch signaling, leading to severe gastrointestinal bleeding and immunological suppression.

Conversely, GSMs like γ-Secretase modulator 11 hydrochloride do not block the active aspartyl catalytic site. Instead, they bind allosterically to the transmembrane domain of the Presenilin-1 (PSEN1) subunit. As detailed by [1], this binding alters the enzyme's processivity. It accelerates the sequential cleavage of the C99 fragment, shifting the product line from the highly hydrophobic, aggregation-prone Aβ42 to shorter, more soluble, and potentially neuroprotective fragments like Aβ38 and Aβ37.

Fig 1: Modulated APP processing shift from toxic Aβ42 to neuroprotective Aβ38 via GSM-11 HCl.

In Vitro Characterization Protocols

A robust in vitro pipeline must validate three factors: target engagement (Aβ42 reduction), target selectivity (Notch sparing), and metabolic viability (DMPK profiling).

Protocol 1: Multiplexed Cell-Based Aβ Processivity Assay

-

Objective: Quantify the reciprocal shift in Aβ species to confirm modulation rather than global inhibition.

-

Causality & Controls: A standard single-analyte ELISA is insufficient because a drop in Aβ42 could indicate either modulation or toxic global inhibition. We utilize a Meso Scale Discovery (MSD) electrochemiluminescence triplex assay. This allows simultaneous measurement of Aβ42 (which should decrease), Aβ38 (which should increase), and total Aβ (which should remain constant). DAPT, a known GSI, must be included as a negative processivity control.

-

Methodology:

-

Cell Seeding: Plate HEK293 cells stably expressing wild-type human APP695 (HEK293-APP) at

cells/well in a 96-well plate. -

Compound Treatment: Prepare a 10-point serial dilution of γ-Secretase modulator 11 hydrochloride (0.1 nM to 10 μM) in DMSO. Dose cells to a final DMSO concentration of 0.1%. Include a 0.1% DMSO vehicle control and a 1 μM DAPT control.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Quantification: Harvest the conditioned media. Analyze using an MSD Aβ Triplex assay plate coated with capture antibodies specific to the C-termini of Aβ42, Aβ40, and Aβ38.

-

Data Analysis: Calculate the IC₅₀ for Aβ42 reduction and the EC₅₀ for Aβ38 elevation using a 4-parameter logistic regression model.

-

Protocol 2: Notch Cleavage / Toxicity Counter-Screen

-

Objective: Verify that the compound is a true GSM and does not induce Notch-related toxicity.

-

Causality & Controls: We utilize a HEK293 cell line transiently transfected with a constitutively active Notch construct (NotchΔE). NotchΔE requires only γ-secretase cleavage to release the Notch Intracellular Domain (NICD), which subsequently drives a CSL-luciferase reporter. A safe GSM will show no reduction in luminescence, whereas a GSI will quench the signal.

-

Methodology:

-

Transfection: Co-transfect HEK293 cells with NotchΔE and a CSL-firefly luciferase reporter plasmid using Lipofectamine 3000.

-

Treatment: After 24 hours, treat cells with the compound up to a high concentration (30 μM) to establish a wide therapeutic safety margin.

-

Detection: Lyse cells and add luciferin substrate. Measure luminescence using a microplate reader.

-

Validation: Ensure the Selectivity Index (Notch IC₅₀ / Aβ42 IC₅₀) is > 1000.

-

Protocol 3: DMPK Profiling (Microsomal Stability & CYP Inhibition)

-

Objective: Assess metabolic stability and the risk of Drug-Drug Interactions (DDIs).

-

Causality & Controls: CNS-targeted drugs require high systemic exposure to penetrate the blood-brain barrier. Furthermore, AD patients are often subject to polypharmacy. According to [2], Compound 1o was specifically structurally optimized (via its pyridine-2-amide moiety) to eliminate CYP3A4 inhibition, a common flaw in earlier GSM scaffolds.

-

Methodology:

-

Microsomal Stability: Incubate 1 μM of the compound with 0.5 mg/mL Human Liver Microsomes (HLM) and 1 mM NADPH at 37°C. Quench at 0, 15, 30, and 60 minutes with cold acetonitrile. Analyze via LC-MS/MS to calculate intrinsic clearance (

). -

CYP Profiling: Incubate the compound with recombinant CYP3A4 and a fluorescent substrate (e.g., Vivid® BOMR). Measure fluorescence to confirm an IC₅₀ > 10 μM.

-

Fig 2: Multiplexed in vitro screening workflow for validating GSM-11 HCl efficacy and safety.

Quantitative Data Summary

The following table summarizes the validated in vitro metrics for γ-Secretase modulator 11 hydrochloride, demonstrating its high potency and optimized pharmacokinetic profile[1][3].

| Parameter | Value | Biological Significance |

| Chemical Formula | C₂₈H₂₃ClF₂N₄O₂ | Imidazopyridine derivative optimized for BBB penetration. |

| Target Mechanism | γ-Secretase (Allosteric Modulator) | Shifts cleavage processivity without blocking the active site. |

| Aβ42 IC₅₀ | 0.029 μM (29 nM) | Exceptional potency in reducing toxic amyloid generation. |

| Notch IC₅₀ | > 10 μM | Complete sparing of Notch signaling; avoids GI/immune toxicity. |

| CYP3A4 IC₅₀ | > 10 μM | Undetectable inhibition; negligible risk of drug-drug interactions. |

| Rat | 115 mL/min/kg | Favorable metabolic stability supporting oral in vivo dosing. |

References

-

Sekioka, R., et al. (2020). Optimization and biological evaluation of imidazopyridine derivatives as a novel scaffold for γ-secretase modulators with oral efficacy against cognitive deficits in Alzheimer's disease model mice. Bioorganic & Medicinal Chemistry, 28(11), 115455. URL:[Link]

Sources

- 1. Optimization and biological evaluation of imidazopyridine derivatives as a novel scaffold for γ-secretase modulators with oral efficacy against cognitive deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

A-Secretase modulator 11 hydrochloride and its impact on neuroinflammation

A-Secretase modulator 11 hydrochloride and its impact on neuroinflammation[1][2][3][4]

Executive Summary

A-Secretase Modulator 11 Hydrochloride (ASM-11 HCl) represents a pivotal advancement in the class of Multi-Target Directed Ligands (MTDLs) designed for Alzheimer’s Disease (AD) pathology. Unlike traditional cholinesterase inhibitors that offer only symptomatic relief, ASM-11 HCl functions as a dual-action disease-modifying agent. It synergistically couples acetylcholinesterase (AChE) inhibition with the potent activation of

This guide details the compound's physicochemical profile, its mechanistic shift of Amyloid Precursor Protein (APP) processing toward the non-amyloidogenic pathway, and its critical downstream impact on neuroinflammation—specifically the suppression of microglial NF-

Chemical Identity & Mechanistic Core

Chemical Structure & Properties

ASM-11 HCl is a synthetic hybrid molecule designed by fusing a tacrine pharmacophore (for AChE inhibition) with a 1-benzyl-4-(piperazin-1-yl)-1H-indole moiety (for

-

Systematic Name: N-{6-[4-(1-benzyl-1H-indol-4-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroacridin-9-amine hydrochloride.

-

Molecular Formula: C

H -

Key Pharmacophore: The indole moiety acts as the effector for ADAM10 upregulation, while the tacrine moiety provides high-affinity binding to the AChE active site.

Mechanism of Action: The "Switch" Effect

The therapeutic efficacy of ASM-11 HCl relies on a "switch" mechanism in APP processing.

-

ADAM10 Activation: ASM-11 HCl allosterically upregulates ADAM10 (A Disintegrin and Metalloproteinase 10), the primary

-secretase. -

Non-Amyloidogenic Shift: Activated ADAM10 cleaves APP within the A

domain, precluding the formation of toxic A -

sAPP

Release: This cleavage releases soluble APP -

Anti-Neuroinflammation: Reduced A

oligomers and increased sAPP

Impact on Neuroinflammation[1][2][3][4][5][6]

The Microglial Axis

Neuroinflammation in AD is driven by the sustained activation of microglia into the M1 (pro-inflammatory) phenotype. ASM-11 HCl exerts a potent anti-inflammatory effect through two convergent pathways:

-

Direct A

Reduction: By shunting APP processing away from A -

Cholinergic Anti-Inflammatory Pathway: The tacrine moiety increases synaptic acetylcholine (ACh), which binds to

7-nicotinic acetylcholine receptors (

Quantitative Efficacy (Data Summary)

The following table summarizes the compound's potency against key targets and inflammatory markers compared to standard references.

| Target / Marker | Assay Type | ASM-11 HCl (IC | Reference (Tacrine) | Reference (EGCG) |

| AChE Inhibition | Ellman Assay | 26.0 nM | 45.0 nM | N/A |

| BuChE Inhibition | Ellman Assay | 5.0 nM | 38.0 nM | N/A |

| sAPP | ELISA (SH-SY5Y) | 245% Increase (at 10 | N/A | 180% Increase |

| A | ThT Fluorescence | 40% Inhibition | < 10% | 50% |

| ROS Production | DCFH-DA Assay | 32% Reduction | N/A | 45% Reduction |

| TNF- | LPS-induced Microglia | High Suppression | Low Suppression | Moderate |

Visualization: Signaling Pathways

The following diagram illustrates the dual mechanism of ASM-11 HCl: promoting the non-amyloidogenic pathway via ADAM10 while simultaneously inhibiting the NF-

Caption: ASM-11 HCl shifts APP processing to sAPP

Experimental Protocols

In Vitro -Secretase Activity Assay

This protocol validates the compound's ability to upregulate sAPP

Materials:

-

SH-SY5Y cells (ATCC CRL-2266).

-

ASM-11 HCl (dissolved in DMSO, final concentration <0.1%).

-

sAPP

ELISA Kit (e.g., IBL International). -

Protease Inhibitor Cocktail.

Workflow:

-

Seeding: Plate SH-SY5Y cells at

cells/well in 6-well plates. Incubate for 24h at 37°C. -

Treatment: Replace media with fresh DMEM containing ASM-11 HCl (0.1, 1.0, 10

M) or Vehicle (DMSO). Include TAPI-1 (25 -

Incubation: Incubate for 24 hours.

-

Harvesting: Collect conditioned media. Add protease inhibitors immediately to prevent degradation of sAPP

. -

Quantification: Centrifuge media (10,000

g, 5 min) to remove debris. Analyze supernatant using the sAPP -

Normalization: Normalize sAPP

concentration to total cellular protein content (BCA Assay).

LPS-Induced Neuroinflammation Model (Microglia)

This protocol assesses the anti-inflammatory potency of ASM-11 HCl in BV-2 microglial cells.

Workflow:

-

Priming: Seed BV-2 microglia in 24-well plates.

-

Pre-treatment: Treat cells with ASM-11 HCl (1, 5, 10

M) for 1 hour prior to inflammatory challenge. -

Induction: Add Lipopolysaccharide (LPS, 1

g/mL) to induce M1 polarization. Incubate for 24 hours. -

Analysis:

-

Supernatant: Assay for TNF-

and IL-1 -

Cell Lysate: Perform Western Blot for p-NF-

B (p65) vs. Total NF-

-

Visualization: Experimental Workflow

Caption: Integrated workflow for assessing sAPP

References

-

Wang, J., et al. (2021).[2][5] "Design, synthesis and biological evaluation of novel tacrine-indole hybrids as multi-target directed ligands for the treatment of Alzheimer’s disease." Bioorganic Chemistry, 115, 105263.

-

Benek, O., et al. (2022). "Current Pharmacotherapy and Multi-Target Approaches for Alzheimer’s Disease." Pharmaceuticals, 15(12), 1560.

-

Kuhn, P.H., et al. (2010). "ADAM10 is the physiologically relevant, constitutive alpha-secretase of the amyloid precursor protein." EMBO Journal, 29(17), 3020-3032.

-

Tippmann, F., et al. (2009). "Up-regulation of the alpha-secretase ADAM10 by retinoic acid receptors and acitretin." FASEB Journal, 23(6), 1643-1654.

-

Cai, Z., et al. (2014). "Role of neuroinflammation in Alzheimer's disease and potential therapeutic targets." Journal of Neuroinflammation, 11, 26.

Sources

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. Secretase promotes AD progression: simultaneously cleave Notch and APP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Frontiers | Secretase promotes AD progression: simultaneously cleave Notch and APP [frontiersin.org]

Methodological & Application

Application Note: Reconstitution and In Vitro Cell Culture Protocol for A-Secretase Modulator 11 Hydrochloride

Executive Summary

This technical guide establishes a standardized, self-validating protocol for the reconstitution, storage, and cell culture application of A-Secretase Modulator 11 Hydrochloride . Designed for researchers and drug development professionals, this document bridges physicochemical solvation theory with practical laboratory workflows. By understanding the thermodynamic properties of the hydrochloride (HCl) salt form and the biological kinetics of α-secretase modulation, scientists can eliminate experimental artifacts such as compound precipitation, hydrolytic degradation, and solvent-induced cytotoxicity.

Scientific Context & Mechanistic Rationale

A-Secretase (α-secretase), primarily identified as the zinc-dependent metalloprotease ADAM10 (A Disintegrin and Metalloproteinase 10), is the central enzyme in the non-amyloidogenic processing of the Amyloid Precursor Protein (APP)[1]. Under physiological conditions, α-secretase cleaves APP directly within the amyloid-β (Aβ) domain. This cleavage event is mutually exclusive with Aβ generation, thereby precluding the formation of neurotoxic aggregates[2]. Furthermore, this process sheds the ectodomain to release soluble APPα (sAPPα), a fragment renowned for its neuroprotective, synaptogenic, and memory-enhancing properties[3].

Pharmacological enhancement of this pathway using A-Secretase Modulator 11 shifts the equilibrium of APP processing away from the amyloidogenic (BACE1/β-secretase) pathway[4].

Fig 1. APP processing pathways highlighting the target of α-secretase modulation.

Physicochemical Properties & Solvation Theory

The parent free-base of A-Secretase Modulator 11 is highly lipophilic, allowing it to penetrate the blood-brain barrier (BBB) and cellular membranes. However, this lipophilicity results in poor aqueous solubility. To circumvent this, the compound is synthesized as a Hydrochloride (HCl) salt . The protonation of the basic amine lowers the molecule's pKa, disrupting the crystalline lattice and significantly increasing its thermodynamic solubility in polar solvents.

The Causality of Solvent Choice: Despite its high solubility in water, preparing the concentrated master stock in anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for in vitro assays. Aqueous solutions of small molecules are highly susceptible to hydrolysis and microbial contamination over time. Furthermore, if an aqueous stock is diluted into a cell culture medium with a high pH (e.g., pH > 7.4), the HCl salt may deprotonate, reverting to the insoluble free base and causing immediate micro-precipitation. Anhydrous DMSO acts as an aprotic shield, preserving molecular integrity and ensuring absolute sterility without the need for physical filtration (which risks compound loss via membrane adsorption).

Quantitative Solvation Matrix

| Solvent | Max Solubility (mg/mL) | Sterilization Method | Recommended Storage | Shelf Life |

| Anhydrous DMSO | ≥ 50 mg/mL | Self-sterilizing | -80°C (Aliquoted) | 6–12 Months |

| ddH₂O | ~ 20 mg/mL | 0.22 µm PES Filtration | -20°C (Aliquoted) | 1–3 Months |

| PBS (pH 7.4) | < 5 mg/mL | 0.22 µm PES Filtration | Freshly Prepared | < 24 Hours |

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. By incorporating specific temperature controls and visual checkpoints, researchers can verify the success of the solvation at each step, preventing downstream assay failure.

Phase 1: Preparation of 10 mM Master Stock

-

Equilibration: Remove the lyophilized vial of A-Secretase Modulator 11 Hydrochloride from -20°C storage. Crucial Step: Allow the vial to equilibrate to room temperature (RT) for at least 30 minutes before opening. Opening a cold vial introduces atmospheric condensation, which degrades the compound via hydrolysis.

-

Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO directly to the vial to achieve a 10 mM concentration.

-

Mechanical Disruption: Vortex the solution vigorously for 60 seconds. Follow with water-bath sonication for 2–5 minutes at RT. Causality: Sonication provides the activation energy required to overcome the enthalpy of fusion, ensuring complete dissociation of the crystal lattice.

-

Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent with no visible particulates.

Phase 2: Aliquoting and Cryopreservation

-

Aliquoting: Divide the 10 mM master stock into single-use aliquots (e.g., 10 µL or 20 µL) using sterile, low-bind microcentrifuge tubes.

-

Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C.

-

Causality: Repeated freeze-thaw cycles create localized concentration gradients. As the solvent freezes, the solute is excluded from the ice lattice, causing localized supersaturation and irreversible precipitation. Single-use aliquots eliminate this variable.

Phase 3: Preparation of Working Solutions for Cell Culture

-

Media Pre-warming: Pre-warm the target cell culture media (e.g., DMEM or Neurobasal) to 37°C.

-

Serial Dilution: Thaw one aliquot of the master stock at RT. Perform an intermediate dilution (e.g., 1:100) in pre-warmed media, followed by a final dilution to the target assay concentration (typically 1 µM to 10 µM).

-

Causality: Injecting a concentrated DMSO stock directly into cold media causes a rapid drop in solvent capacity, leading to "solvent shock" and immediate precipitation of the hydrophobic core. Pre-warmed media maintains the thermodynamic solubility threshold during the dilution phase.

-

Self-Validating Control: Always prepare a parallel "Vehicle Control" containing the exact same final concentration of DMSO (must be ≤ 0.1% v/v) without the modulator. This isolates the pharmacological effect of ADAM10 modulation from any baseline solvent-induced cytotoxicity.

Fig 2. Step-by-step workflow for the reconstitution and cell culture application of the modulator.

Troubleshooting & Optimization

-

Observation of Micro-crystals in Culture: If phase-contrast microscopy reveals micro-crystals in the culture wells, the compound has precipitated. This is typically caused by exceeding the 0.1% DMSO threshold or diluting into cold media. Discard the media and repeat Phase 3 using 37°C media and a step-wise serial dilution.

-

Loss of Efficacy Over Time: If the modulator loses potency in prolonged assays (e.g., 72+ hours), the compound may be degrading in the aqueous environment of the incubator (37°C, 5% CO₂). To correct this, implement a "media half-change" every 24 hours, replenishing the cells with freshly diluted working solution.

References

-

Peron, R. et al. "Alpha-Secretase ADAM10 Regulation: Insights into Alzheimer's Disease Treatment." Pharmaceuticals (Basel), 2018.[Link]

-

Thinakaran, G. and Koo, E.H. "Amyloid Precursor Protein Trafficking, Processing, and Function." Journal of Biological Chemistry (via PMC), 2008.[Link]

-

Lammich, S. et al. "Constitutive and regulated alpha-secretase cleavage of Alzheimer's amyloid precursor protein by a disintegrin metalloprotease." Proceedings of the National Academy of Sciences (PNAS), 1999.[Link]

-

Endres, K. et al. "Regulation of Alpha-Secretase ADAM10 In vitro and In vivo: Genetic, Epigenetic, and Protein-Based Mechanisms." Frontiers in Molecular Neuroscience, 2017.[Link]

Sources

- 1. Alpha-Secretase ADAM10 Regulation: Insights into Alzheimer’s Disease Treatment [mdpi.com]

- 2. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of Alpha-Secretase ADAM10 In vitro and In vivo: Genetic, Epigenetic, and Protein-Based Mechanisms [frontiersin.org]

- 4. Constitutive and regulated alpha-secretase cleavage of Alzheimer's amyloid precursor protein by a disintegrin metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for In Vivo Mouse Studies with γ-Secretase Modulator 11 Hydrochloride

A Guide for Preclinical Alzheimer's Disease Research

Abstract

These application notes provide a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo mouse studies using γ-Secretase Modulator 11 Hydrochloride. This document outlines the mechanism of action of γ-secretase modulators (GSMs), provides a synthesis of dosing information from related compounds, and offers detailed, step-by-step protocols for vehicle formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) analysis. The objective is to equip scientists with the necessary information to conduct robust, well-controlled experiments to evaluate the therapeutic potential of this compound in mouse models of Alzheimer's disease.

Introduction: The Rationale for γ-Secretase Modulation

Alzheimer's disease (AD) is a progressive neurodegenerative disorder pathologically characterized by the accumulation of extracellular amyloid-β (Aβ) plaques in the brain.[1][2] The amyloid cascade hypothesis posits that the production and aggregation of the 42-amino acid Aβ peptide (Aβ42) is a central event in AD pathogenesis.[3] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and the γ-secretase complex.[2][4]

While early therapeutic strategies focused on inhibiting γ-secretase (γ-secretase inhibitors, or GSIs), this approach was often associated with significant side effects due to the enzyme's role in processing other critical substrates, most notably Notch.[4][5][6] γ-Secretase modulators (GSMs) represent a more refined therapeutic strategy.[2] Instead of blocking the enzyme's active site, GSMs bind allosterically to the γ-secretase complex, subtly altering its conformation.[2] This modulation shifts the cleavage of APP away from the production of the highly amyloidogenic Aβ42 and toward the formation of shorter, more soluble, and less toxic Aβ peptides, such as Aβ38 and Aβ37.[3][7][8] This mechanism preserves essential γ-secretase functions, offering a potentially safer therapeutic window.[4]

γ-Secretase Modulator 11 Hydrochloride is a potent, orally active, and brain-penetrant GSM that has been shown to robustly reduce brain Aβ42 levels and rescue cognitive deficits in mouse models of AD.[9]

Mechanism of Action: GSMs vs. GSIs

Caption: GSI vs. GSM Mechanisms of Action.

Compound Profile: γ-Secretase Modulator 11 Hydrochloride

-

Compound Name: γ-Secretase modulator 11 hydrochloride (also referred to as compound 1o in some literature)

-

Mechanism: Allosteric modulator of γ-secretase.

-

In Vitro Potency: IC₅₀ of 0.029 µM for Aβ42 reduction.[9]

-

Key Preclinical Attributes: Orally active, demonstrates good brain penetration (brain/plasma ratio Kp = 0.72 in mice for a related compound), and induces a significant reduction in brain Aβ42 levels in vivo.[9] It has also been shown to rescue cognitive deficits in AD model mice.[9]

Recommended Dosage for In Vivo Mouse Studies: A Data-Driven Approach

A single, universally "recommended" dose does not exist. The optimal dosage for γ-Secretase Modulator 11 Hydrochloride will depend on the specific mouse model, study duration (acute vs. chronic), and the desired pharmacodynamic effect. The most rigorous approach is to perform a dose-response study to establish the relationship between compound exposure and Aβ42 reduction in the target tissue (brain).

Based on published data for other potent, second-generation GSMs, a starting dose range can be proposed. These studies provide a strong foundation for designing an effective dose-finding experiment.

Table 1: Summary of Oral Dosing for GSMs in In Vivo Mouse Studies

| Compound Class | Mouse Model | Dose(s) | Study Type | Key Findings | Reference |

| GSM Compound 2 | C57BL/6J | 5 mg/kg, 10 mg/kg | Acute (single dose) | Dose-dependent reduction in brain Aβ42, peaking at 6-12 hours.[7][10] | [7][10] |

| GSM Compound 2 | PSAPP Transgenic | 25 mg/kg/day | Chronic (3 months) | Sustained reduction in brain Aβ peptides.[10] | [10] |

| BMS-869780 | Triple Transgenic | 30 mg/kg, 100 mg/kg | Acute (single dose) | Dose-dependent lowering of brain Aβ42.[3] | [3] |

| GSM Compound 4 | Tg2576 | 50 mg/kg, 200 mg/kg | Acute & Sub-chronic | Dose-responsive lowering of plasma and brain Aβ42.[8] | [8] |

| GSM-1 | APP Transgenic | 3 mg/kg, 30 mg/kg | Acute (single dose) | 25% and 70% reduction in brain Aβ42, respectively.[11] | [11] |

| GSM-2 | Wild-Type | 0.1 - 3 mg/kg | Sub-chronic (8 days) | Significant Aβ42 reduction at 0.3-3 mg/kg without affecting Aβ40.[5] | [5] |

Expert Insight: Based on this literature, for a potent compound like γ-Secretase Modulator 11 Hydrochloride, a dose-finding study in mice could reasonably start with doses of 5, 10, and 30 mg/kg for acute and sub-chronic evaluations.

Detailed Protocols for In Vivo Studies

Experimental Design Considerations

-

Mouse Model Selection: The choice of model is critical.

-

APP/PS1 or 5xFAD mice: These models exhibit aggressive and early-onset amyloid pathology, making them suitable for studies evaluating the rapid effects of compounds on Aβ deposition.[1][12]

-

Tg2576 mice: This model has a later onset of plaque formation, which can be useful for prophylactic or early-intervention studies.[1]

-

Wild-Type (e.g., C57BL/6J) mice: Essential for initial PK/PD studies to understand compound disposition and its effect on endogenous Aβ levels without the confounding factor of transgene overexpression.[7][10]

-

-

Study Duration:

-

Acute Studies (Single Dose): Ideal for establishing a time-course of action and the relationship between plasma/brain compound concentration and Aβ modulation.[7][10]

-

Sub-chronic/Chronic Studies (Repeat Dosing): Necessary to assess sustained efficacy, impact on plaque deposition, and potential for long-term safety issues.[8][10]

-

-

Controls: Always include a vehicle-treated control group to account for any effects of the administration procedure and vehicle components.

Protocol: Formulation for Oral Administration

Objective: To prepare a homogenous and stable suspension of γ-Secretase Modulator 11 Hydrochloride for oral gavage.

Materials:

-

γ-Secretase Modulator 11 Hydrochloride powder

-

Vehicle components (see options below)

-

Mortar and pestle or homogenizer

-

Balance, weigh boats, spatulas

-

Conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer and/or sonicator

Vehicle Selection (Choose one): The optimal vehicle ensures solubility and stability.

-

PEG-400 Based: A common vehicle used for similar compounds is 80% PEG-400 (v/v) in water.[8]

-

Cellulose/Tween Based: A suspension can be made in 0.5% (w/v) carboxymethyl cellulose (CMC) with 0.25% (v/v) Tween 80 in sterile water.[13]

Step-by-Step Formulation Procedure (Example for 10 mg/kg dose in 10 mL vehicle):

-

Calculate Required Mass: Assume an average mouse weight of 25g and a dosing volume of 10 mL/kg.

-

Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

-

Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

-

Concentration needed = 10 mg/kg / 10 mL/kg = 1 mg/mL

-

For a 10 mL final volume, you need 10 mg of the compound.

-

-

Weigh Compound: Accurately weigh 10 mg of γ-Secretase Modulator 11 Hydrochloride.

-

Prepare Vehicle: Prepare 10 mL of your chosen vehicle (e.g., 8 mL PEG-400 + 2 mL water).

-

Create Slurry: Place the weighed powder in a mortar. Add a small amount of the vehicle (~0.5 mL) and triturate with the pestle to create a smooth, uniform paste. This step is crucial to prevent clumping.

-

Suspend: Gradually add the remaining vehicle to the mortar while continuing to mix.

-

Transfer and Homogenize: Transfer the suspension to a 15 mL conical tube. Vortex vigorously for 1-2 minutes. If needed, sonicate for 5-10 minutes to ensure a fine, homogenous suspension.

-

Storage: Store the formulation at 4°C, protected from light. Before each use, bring to room temperature and vortex thoroughly to ensure uniform suspension.

Protocol: Acute Dose-Response and PK/PD Study

Objective: To determine the time course of Aβ42 modulation in the brain and plasma following a single oral dose and to correlate this with compound exposure.

Caption: Experimental Workflow for an Acute PK/PD Study.

Procedure:

-

Animal Groups: Assign male C57BL/6J mice (n=5-7 per time point per group) to each dose group (Vehicle, 5, 10, 30 mg/kg).

-

Dosing: Administer a single dose of the prepared formulation via oral gavage (10 mL/kg).

-

Time Points: Euthanize animals at designated time points post-dose (e.g., 1, 3, 6, 12, 24, and 48 hours).[7][10]

-

Tissue Collection:

-

Immediately following euthanasia, collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Perfuse the mouse transcardially with ice-cold PBS.

-

Rapidly dissect the brain. For PK/PD correlation, one hemisphere can be flash-frozen for PK analysis (compound concentration) and the other processed for PD analysis (Aβ levels).

-

-

Brain Homogenization (for PD):

-

Homogenize one brain hemisphere in 5-10 volumes of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at ~15,000 x g for 30 minutes at 4°C.

-

Collect the supernatant (this is the detergent-soluble fraction containing soluble Aβ). Store at -80°C.

-

For insoluble Aβ, the pellet can be further extracted with 70% formic acid.[7]

-

-

Analysis:

-

PK Analysis: Determine the concentration of γ-Secretase Modulator 11 Hydrochloride in plasma and brain homogenates using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

-

PD Analysis: Quantify the levels of Aβ42, Aβ40, and Aβ38 in the brain extracts using a validated multiplex immunoassay, such as Meso Scale Discovery (MSD) electrochemiluminescence assays, which are frequently used for this purpose.[7][10]

-

-

Data Interpretation: Plot the percentage change in brain Aβ42 levels relative to the vehicle control at each time point for each dose. Correlate this change with the measured brain compound concentration to establish an exposure-response relationship. This will identify the dose required to achieve a significant pharmacodynamic effect (e.g., >50% reduction in Aβ42).

References

- Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. (2021). Journal of Experimental Medicine.

- Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023).

- Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. (2021). Journal of Experimental Medicine.

- Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780. (2014). ACS Chemical Neuroscience.

- Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β - ScienceOpen. Clinical Pharmacology & Therapeutics.

- Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC. Clinical Pharmacology & Therapeutics.

- In Vivo Imaging Biomarkers in Mouse Models of Alzheimer's Disease - NIH. Journal of Alzheimer's Disease.

- Mouse Models of Alzheimer's Disease - Frontiers. Frontiers in Molecular Neuroscience.

- Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice. (2012). Journal of Neuroscience.

- Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC. Neuron.

- The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Biosciences.

- γ-Secretase Modulators | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.

- γ-Secretase Modulators: Can We Combine Potency with Safety? - PMC. Journal of Medicinal Chemistry.

- γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation ... - PMC. Acta Pharmaceutica Sinica B.

- Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans - PMC - NIH. (2015). Alzheimer's Research & Therapy.

- Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC. (2023). Frontiers in Pharmacology.

- Navigating Alzheimer's Disease Mouse Models: Age-Related Pathology and Cognitive Deficits - MDPI. (2024).

- LG-121071 | androgen receptor modulator | CAS# 179897-70-2 | InvivoChem. InvivoChem.

Sources

- 1. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]

- 2. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 3. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [47.251.13.51:8081]

- 8. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. LG-121071 | androgen receptor modulator | CAS# 179897-70-2 | InvivoChem [invivochem.com]

A-Secretase modulator 11 hydrochloride use in SH-SY5Y cell line experiments

The following Application Note and Protocol guide is designed for the evaluation of A-Secretase Modulator 11 Hydrochloride (an

This guide assumes "A-Secretase Modulator 11" is a small-molecule activator of the ADAM10/ADAM17 metalloproteases, intended to shift Amyloid Precursor Protein (APP) processing toward the non-amyloidogenic pathway.

Mechanistic Profiling in SH-SY5Y Neuronal Models

-Secretase Activator / ADAM10 Modulator Target Cell Line: SH-SY5Y (ATCC® CRL-2266™)Executive Summary & Mechanism of Action

Alzheimer’s Disease (AD) pathology is driven by the amyloidogenic processing of APP by

This cleavage event is mutually exclusive to A

-

sAPP

(Soluble APP-alpha): A neurotrophic, neuroprotective fragment secreted into the extracellular space. - -CTF (C83): A membrane-tethered fragment subsequently processed into non-toxic p3 peptides.

Experimental Goal: To validate the efficacy of Modulator 11 HCl in SH-SY5Y cells by quantifying the upregulation of sAPP

Mechanistic Pathway Diagram

Figure 1: Mechanism of Action. Modulator 11 HCl allosterically enhances

Experimental Prerequisites

2.1 Reagent Preparation

A-Secretase Modulator 11 Hydrochloride is a salt form, typically improving aqueous solubility compared to the free base. However, for cellular assays, DMSO stocks are standard to ensure sterility and stability.

| Reagent | State | Storage | Preparation Notes |

| Modulator 11 HCl | Powder | -20°C (Desiccated) | Dissolve in 100% DMSO to 10 mM stock . Aliquot (20 |

| Retinoic Acid (RA) | Powder | -80°C (Dark) | Required for SH-SY5Y differentiation. Prepare 10 mM stock in DMSO. |

| GI254023X | Powder | -20°C | Specific ADAM10 inhibitor (Control). Use at 5-10 |

2.2 Cell Model Selection: Undifferentiated vs. Differentiated

-

Undifferentiated SH-SY5Y: Proliferative, non-neuronal phenotype. Not recommended for secretase studies as APP expression and processing machinery differ from mature neurons.

-

RA-Differentiated SH-SY5Y: Post-mitotic, neurite-bearing phenotype. Required for high-fidelity AD modeling.

Detailed Protocols

Protocol A: SH-SY5Y Differentiation (7-Day Workflow)

Objective: Induce a neuronal phenotype with stable APP expression.

-

Day 0 (Seeding): Seed SH-SY5Y cells in low-serum media (DMEM/F12 + 1% FBS) at a density of

cells/cm² in collagen-coated plates. -

Day 1 (Induction): Replace media with Differentiation Media (DMEM/F12 + 1% FBS + 10

M Retinoic Acid ). -

Day 3 & 5 (Maintenance): Perform half-media changes with fresh Differentiation Media containing 10

M RA. -

Day 7: Cells should exhibit long neurites (>2x cell body length). Ready for Modulator 11 treatment.

Protocol B: Dose-Response & Cytotoxicity (MTT Assay)

Objective: Determine the Maximum Tolerated Dose (MTD) to ensure sAPP

-

Setup: Use 96-well plates of differentiated SH-SY5Y (Day 7).

-

Treatment: Prepare serial dilutions of Modulator 11 HCl in Neurobasal media (serum-free) to avoid protein binding.

-

Range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1

M, 10 -

Vehicle Control: 0.1% DMSO (matched to highest concentration).

-

-

Incubation: 24 hours at 37°C, 5% CO

. -

Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, solubilize formazan with DMSO, read Absorbance at 570 nm.

-

Criteria: Select the highest concentration with >90% viability for functional assays (typically 1 - 10

M for this class of modulators).

Protocol C: Functional Secretase Assay (sAPP

Quantification)

Objective: The primary readout. Quantify the release of sAPP

Experimental Workflow Diagram:

Figure 2: Experimental workflow for assessing secretase modulation.

Step-by-Step Procedure:

-

Preparation: Wash Day 7 differentiated cells 1x with warm PBS to remove serum (serum proteins interfere with Western blotting of supernatants).

-

Treatment: Add Modulator 11 HCl (at determined MTD, e.g., 5

M) in Opti-MEM or Neurobasal media.-

Controls:

-

Negative: 0.1% DMSO.

-

Positive: Etazolate (10

M) or Bryostatin-1 (0.1 nM). -

Specificity Check: Modulator 11 + GI254023X (10

M).

-

-

-

Incubation: 4 to 24 hours (sAPP